molecular formula C8H12N2O2S B13481364 Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate

Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate

Cat. No.: B13481364
M. Wt: 200.26 g/mol
InChI Key: WSAMREDTMLVZCN-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method uses 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(2-aminoethyl)thiazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

methyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-12-8(11)4-6-5-13-7(10-6)2-3-9/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAMREDTMLVZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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